molecular formula C5H4ClFN2 B1463910 5-Chloro-6-fluoropyridin-2-amine CAS No. 1378595-22-2

5-Chloro-6-fluoropyridin-2-amine

Cat. No.: B1463910
CAS No.: 1378595-22-2
M. Wt: 146.55 g/mol
InChI Key: PZRARYYEEJBMGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-6-fluoropyridin-2-amine is a heterocyclic organic compound with the molecular formula C5H4ClFN2. It is a derivative of pyridine, characterized by the presence of chlorine and fluorine atoms at the 5th and 6th positions, respectively, and an amino group at the 2nd position.

Biochemical Analysis

Biochemical Properties

5-Chloro-6-fluoropyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases, which are enzymes that play a key role in cell signaling. This modulation can lead to changes in gene expression and alterations in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. For instance, the compound has been found to inhibit the activity of certain enzymes involved in DNA replication, thereby affecting cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, studies have shown that high doses of the compound can cause liver toxicity in animal models, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of many drugs. These interactions can affect metabolic flux and alter metabolite levels, potentially leading to changes in the overall metabolic profile of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. For instance, the compound has been found to accumulate in the liver, where it interacts with liver-specific transporters .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it has been observed to localize in the nucleus, where it can interact with nuclear proteins and affect gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-fluoropyridin-2-amine typically involves the halogenation of pyridine derivatives. One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical processes that ensure consistent quality and high output. These methods often utilize advanced technologies and equipment to control reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems is common in industrial settings to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-6-fluoropyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

5-Chloro-6-fluoropyridin-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 5-Chloro-2-fluoropyridine
  • 6-Chloro-2-fluoropyridine
  • 2-Amino-5-chloropyridine
  • 2-Amino-6-fluoropyridine

Comparison: 5-Chloro-6-fluoropyridin-2-amine is unique due to the simultaneous presence of chlorine and fluorine atoms at specific positions on the pyridine ring. This unique substitution pattern imparts distinct chemical and biological properties compared to its analogs. For instance, the compound exhibits different reactivity and binding affinities, making it a valuable intermediate in the synthesis of specialized pharmaceuticals and agrochemicals .

Properties

IUPAC Name

5-chloro-6-fluoropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRARYYEEJBMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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